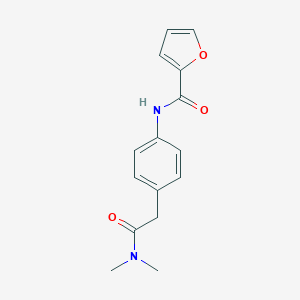

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLVMKCZRNTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the preparation of 4-(2-(dimethylamino)-2-oxoethyl)aniline. This can be achieved by reacting 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.

Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:

Batch or Continuous Flow Reactors: To handle larger volumes and improve reaction efficiency.

Automated Purification Systems: For consistent and high-throughput purification.

Quality Control: Rigorous testing to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: Used in studies to understand its interaction with biological targets such as proteins or nucleic acids.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Pathway Modulation: It can modulate signaling pathways that are crucial for cell survival and proliferation, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structure can be compared to several analogs (Table 1):

Key Observations :

- Thiazol vs.

- Dimethylamino vs. Methoxy Groups: The dimethylamino group in the target compound may enhance solubility compared to methoxybenzyl or nitro substituents (e.g., ), which are more lipophilic.

- Antiviral Analogs : ML18829 shares a furan-carboxamide backbone but incorporates bulky tert-butyl and pyridinyl groups, critical for SARS-CoV 3CLpro inhibition.

Pharmacological and Biochemical Activity

- Enzyme Inhibition: ML18829 inhibits SARS-CoV 3CLpro with IC50 values in the µM range. The target compound’s dimethylamino group could improve binding to polar active sites compared to ML18829’s tert-butyl group.

- Antiviral Potential: N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide analogs () show evaluated antiviral activity, suggesting furan-carboxamides as a promising scaffold.

- Toxicity Profiles: Insecticidal carboxamides in (e.g., dichlorobenzamides) exhibit higher toxicity, whereas the dimethylamino group in the target compound may reduce cytotoxicity due to reduced halogenation.

Structural and Crystallographic Insights

- Planarity and Conformation: N-(2-Nitrophenyl)furan-2-carboxamide exhibits a planar amide conformation but disrupted planarity due to nitro group interactions. The target compound’s dimethylamino-oxoethyl group may impose less steric hindrance, preserving planarity for improved target binding.

- Solubility and Stability: The dimethylamino group likely enhances water solubility compared to nitro or methoxy substituents, as seen in .

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a synthetic compound belonging to the class of furan derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a phenyl group attached to a carboxamide moiety. The molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its structure is critical for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Research has explored its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines. It is believed to induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Efficacy :

A study investigated the compound's efficacy against small-cell lung cancer cell lines. It demonstrated significant inhibition of tumor growth with IC50 values ranging from 1 to 2 nM, indicating high potency against these specific cancer types . -

Antimicrobial Studies :

In vitro testing revealed that this compound exhibited antimicrobial properties against multiple bacterial strains, although the exact mechanism remains under investigation. The compound appears to interfere with bacterial metabolism and membrane integrity . -

Cytoprotective Effects :

In another study, the compound was evaluated for its protective effects on human colon fibroblast cells against carcinogenic damage induced by 4-nitroquinoline 1-oxide (4NQO). Results showed that pretreatment with the compound reduced DNA strand breaks and mitochondrial damage, highlighting its potential chemopreventive properties .

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, and what key intermediates or reaction conditions should be prioritized?

The synthesis typically involves coupling furan-2-carbonyl chloride with substituted aniline derivatives. For example, a similar compound (N-(2-nitrophenyl)furan-2-carboxamide) was synthesized by refluxing furan-2-carbonyl chloride and 2-nitroaniline in acetonitrile for 3 hours, followed by solvent evaporation to yield crystals . Key intermediates include the acyl chloride derivative of furan and substituted phenylamines. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to minimize side reactions, particularly hydrolysis of the acyl chloride. LC-MS and NMR are critical for confirming intermediate purity and final product identity .

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) be employed to validate the structural integrity of this compound?

- 1H NMR : Peaks corresponding to aromatic protons (e.g., furan ring protons at δ 6.23–7.71 ppm) and dimethylamino groups (singlet near δ 2.69 ppm) should align with expected splitting patterns and integrations .

- LC-MS : The molecular ion peak ([M+H]+) should match the theoretical molecular weight (e.g., observed m/z = 448.3 for a structurally related compound) .

- X-ray crystallography : For absolute confirmation, single-crystal analysis can resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings, which influence conformational stability .

Advanced Research Questions

Q. What evidence supports the potential antiviral activity of this compound, particularly against monkeypox virus (MPXV) DNA polymerase?

Molecular docking studies indicate that This compound exhibits strong binding affinity to MPXV DNA polymerase (DPol) and profilin-like protein A42R. Key interactions include hydrogen bonding with catalytic residues (e.g., Lys667, Asp389) and hydrophobic contacts with the enzyme's active site. MD simulations (RMSD < 2 Å over 100 ns) confirm stable ligand-protein complexes, suggesting inhibitory potential . Further validation requires in vitro enzymatic assays (e.g., polymerase inhibition assays) and cytotoxicity profiling in Vero cells.

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using software like Schrödinger’s Phase .

- Analog synthesis : Modify substituents (e.g., replacing dimethylamino with cyclopropyl or methoxy groups) and assess changes in potency .

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific moieties in silico .

Q. Are there known metabolic pathways or toxicity concerns associated with this compound?

While direct data are limited, structurally related carboxamides undergo hepatic metabolism via cytochrome P450-mediated oxidation. Key metabolites may include hydroxylated furan rings or N-demethylated products. Toxicity screening (e.g., Ames test, hERG inhibition assays) is recommended, as furan derivatives can form reactive intermediates .

Methodological Considerations

- Molecular docking : Use AutoDock Vina or Glide with optimized grid parameters (e.g., 20 Å box centered on the active site) .

- Crystallography : Employ Bruker SMART CCD detectors and SHELXTL for data refinement .

- SAR optimization : Prioritize substituents that balance lipophilicity (clogP < 3) and polar surface area (>60 Ų) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.